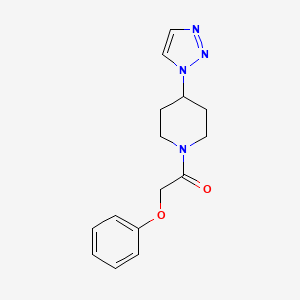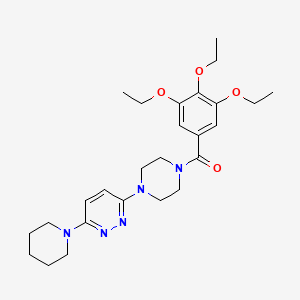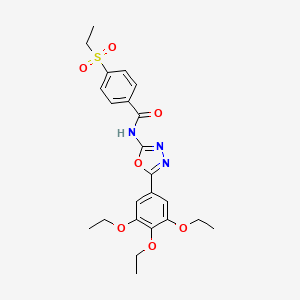
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a phenoxy group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the piperidine ring, and the phenoxy group. The 1,2,3-triazole ring is generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability, while the piperidine ring could influence its basicity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Biologically active derivatives of 1,2,4 triazoles, closely related to the compound , have been synthesized and characterized structurally. These structures exhibit various intermolecular interactions in their crystalline form, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions, contributing significantly to molecular packing. This analysis is crucial for understanding the compound's potential interactions and stability in various applications (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Catalytic Applications
- Triazole-based ligands have been utilized in the synthesis of half-sandwich Ruthenium(II) complexes. These complexes have been explored for their catalytic efficiency in the oxidation of alcohols and transfer hydrogenation of ketones. This research showcases the potential of triazole derivatives in catalysis, particularly in organic synthesis and industrial applications (Saleem et al., 2013).
Antifungal and Antimicrobial Properties
- Novel 1,2,3-triazole-4-linked compounds have demonstrated significant cytotoxic activity against human breast cancer cell lines. This suggests potential applications of triazole derivatives in developing anticancer therapies (Mahdavi et al., 2016).
- A novel potential antifungal compound from the 1,2,4-triazole class has been synthesized and characterized, highlighting its poor solubility in buffer solutions but better solubility in alcohols. This is critical for designing drug delivery systems and understanding the compound's behavior in biological media (Volkova, Levshin, & Perlovich, 2020).
Optoelectronic and Material Science
- Star-shaped thiophene and pyrrole functionalized monomers, similar in structure to the queried compound, have been synthesized. Their electrochemical copolymerization and resulting copolymers exhibit unique optoelectrochemical properties. This indicates the compound's potential use in material science, particularly in the development of novel polymers with specific electronic properties (Ak & Toppare, 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in cell death
Biochemical Pathways
Based on the reported anticancer activity of similar compounds, it can be inferred that the compound may interfere with pathways involved in cell proliferation and survival
Pharmacokinetics
Similar compounds have been shown to possess drug-like properties , suggesting that this compound may also have favorable ADME properties
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines This suggests that the compound may also have cytotoxic effects, resulting in the death of targeted cells
Orientations Futures
Propriétés
IUPAC Name |
2-phenoxy-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(12-21-14-4-2-1-3-5-14)18-9-6-13(7-10-18)19-11-8-16-17-19/h1-5,8,11,13H,6-7,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOXZNYENAIEMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenoxyethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)


![1-(4-Methylphenyl)-2,4-diphenyl-5,6-dihydro benzo[h]quinolinium trifluoromethanesulfonate](/img/structure/B2364708.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)
![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)
![1-(2-methoxyphenyl)-5-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2364719.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)
![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)
![Ethyl 2-[2-(2,4-dimethoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2364723.png)